N-(4-chloro-3-nitrophenyl)-N'-(2,3-dihydro-1H-inden-2-yl)urea

Description

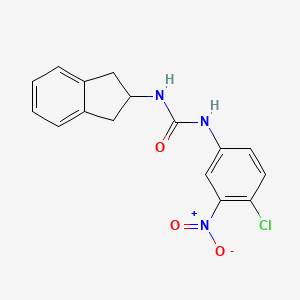

N-(4-Chloro-3-nitrophenyl)-N'-(2,3-dihydro-1H-inden-2-yl)urea is a urea derivative featuring a 4-chloro-3-nitrophenyl group and a 2,3-dihydro-1H-inden-2-yl substituent. The compound combines a nitro-substituted aromatic ring with a bicyclic indene moiety, likely influencing its physicochemical properties and biological interactions.

Properties

IUPAC Name |

1-(4-chloro-3-nitrophenyl)-3-(2,3-dihydro-1H-inden-2-yl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClN3O3/c17-14-6-5-12(9-15(14)20(22)23)18-16(21)19-13-7-10-3-1-2-4-11(10)8-13/h1-6,9,13H,7-8H2,(H2,18,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHZDSUFBHRQSKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC2=CC=CC=C21)NC(=O)NC3=CC(=C(C=C3)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50381432 | |

| Record name | N-(4-Chloro-3-nitrophenyl)-N'-(2,3-dihydro-1H-inden-2-yl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50381432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

680212-00-4 | |

| Record name | N-(4-Chloro-3-nitrophenyl)-N'-(2,3-dihydro-1H-inden-2-yl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50381432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-3-nitrophenyl)-N’-(2,3-dihydro-1H-inden-2-yl)urea typically involves the reaction of 4-chloro-3-nitroaniline with 2,3-dihydro-1H-indene-2-isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Purification steps, such as recrystallization or chromatography, are employed to isolate the compound from reaction by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-3-nitrophenyl)-N’-(2,3-dihydro-1H-inden-2-yl)urea can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and isocyanate derivatives.

Common Reagents and Conditions

Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.

Nucleophiles: Amines, thiols.

Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) aqueous solutions.

Major Products Formed

Reduction: 4-chloro-3-aminophenyl-N’-(2,3-dihydro-1H-inden-2-yl)urea.

Substitution: N-(substituted phenyl)-N’-(2,3-dihydro-1H-inden-2-yl)urea derivatives.

Hydrolysis: 4-chloro-3-nitroaniline and 2,3-dihydro-1H-indene-2-isocyanate.

Scientific Research Applications

N-(4-chloro-3-nitrophenyl)-N’-(2,3-dihydro-1H-inden-2-yl)urea has several applications in scientific research:

Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Agriculture: The compound could be explored for its potential as a pesticide or herbicide due to its unique chemical structure.

Materials Science: It may be used in the synthesis of novel polymers or materials with specific properties, such as enhanced thermal stability or conductivity.

Mechanism of Action

The mechanism of action of N-(4-chloro-3-nitrophenyl)-N’-(2,3-dihydro-1H-inden-2-yl)urea depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity or modulating their function. The presence of the chloro-nitrophenyl group and the indanyl moiety may enhance its binding affinity and specificity for these targets.

Comparison with Similar Compounds

Table 1: Key Urea-Based Analogs

Key Observations :

- Nitro vs.

- Indenyl vs. Octahydro-indenyl: The unsaturated indenyl scaffold (target compound) offers planar rigidity versus the saturated octahydro variant in norea (), which may influence membrane permeability .

Indenyl-Containing Bioactive Compounds

Table 2: Indenyl Derivatives with Documented Activities

Key Observations :

- Urea vs. Benzamide Scaffolds : While the target compound uses a urea linker, and highlight benzamide-linked indenyl compounds as PCSK9 inhibitors, suggesting that the indenyl group itself may contribute to target engagement .

- Pharmacological Diversity : Aprindine () demonstrates that indenyl amines can target ion channels, whereas benzotriazolyl-indenyl acetamides () are linked to metabolomic regulation, underscoring the scaffold’s versatility .

Key Observations :

- details oxidation steps for sulfonyl-indenyl derivatives, which may be relevant if the nitro group in the target compound undergoes further reduction .

Biological Activity

N-(4-chloro-3-nitrophenyl)-N'-(2,3-dihydro-1H-inden-2-yl)urea, with the CAS number 680212-00-4, is a synthetic organic compound that belongs to the class of urea derivatives. Its unique structural features, including a chloro-nitrophenyl group and an indanyl moiety, contribute to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in various fields.

- Molecular Formula : C16H14ClN3O3

- Molecular Weight : 331.75 g/mol

The biological activity of this compound is influenced by its interaction with specific molecular targets. The presence of the chloro and nitro groups may enhance its binding affinity to enzymes or receptors, potentially leading to inhibition or modulation of their functions. The compound's mechanism can vary depending on its application in medicinal chemistry, agriculture, or materials science.

Antiviral Activity

Research indicates that compounds similar to this compound exhibit antiviral properties. For instance, studies have shown that certain derivatives display significant inhibitory effects against viruses such as the hepatitis C virus (HCV) and herpes simplex virus (HSV) at micromolar concentrations .

Antibacterial and Antifungal Activity

Preliminary studies suggest potential antibacterial and antifungal activities for this compound. It has been observed that related compounds with similar structural motifs can inhibit various bacterial strains and fungi, including Candida albicans and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.125 to 100 mg/mL .

Study 1: Antiviral Efficacy

In a controlled study evaluating the antiviral efficacy of related compounds, it was found that this compound demonstrated promising activity against viral replication in vitro. The compound was tested against multiple strains of influenza and showed effective inhibition at low concentrations.

Study 2: Antibacterial Properties

Another study assessed the antibacterial properties of various urea derivatives, including this compound. Results indicated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Pseudomonas aeruginosa, suggesting its potential use as a therapeutic agent in treating bacterial infections .

Medicinal Chemistry

Due to its structural characteristics, this compound is being explored as a lead compound for new pharmaceuticals targeting specific enzymes or receptors involved in disease pathways.

Agricultural Chemistry

The compound may also have applications as a pesticide or herbicide due to its unique chemical structure that could disrupt biological processes in pests while being selective towards beneficial organisms.

Materials Science

In materials science, this compound is being investigated for its potential use in synthesizing novel polymers with enhanced thermal stability and conductivity properties.

Q & A

Q. What synthetic routes are commonly employed for synthesizing urea derivatives with 2,3-dihydro-1H-inden-2-yl substituents, and how are they characterized?

- Methodological Answer : Urea derivatives are typically synthesized via coupling reactions between aryl isocyanates and amines. For example, in structurally related compounds, the 2,3-dihydro-1H-inden-2-yl group is introduced using carbodiimide-mediated coupling or nucleophilic substitution . Characterization involves ¹H/¹³C NMR to confirm regioselectivity and purity, complemented by HRMS for molecular weight validation. X-ray crystallography (using SHELX software ) may resolve stereochemical ambiguities.

Q. How is the crystal structure of this compound determined, and what software tools are recommended for refinement?

- Methodological Answer : Single-crystal X-ray diffraction is the gold standard. Data collection requires synchrotron or high-resolution lab sources. SHELX (e.g., SHELXL for refinement ) is widely used for small-molecule crystallography due to its robustness in handling twinned data and high-resolution structures. For visualization, ORTEP-3 provides graphical interfaces for modeling thermal ellipsoids and hydrogen-bonding networks .

Q. What in vitro assays are suitable for initial pharmacological screening of this compound?

- Methodological Answer : Target-specific assays (e.g., AMPA receptor modulation or TRPV1 antagonism ) are prioritized. For TRPV1, calcium flux assays using HEK293 cells expressing recombinant receptors are common . Dose-response curves (IC₅₀ calculations) and selectivity profiling against related receptors (e.g., NMDA) are critical. Reference structural analogs like ABT-102 (a TRPV1 antagonist) for assay design .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the potency and selectivity of this urea derivative?

- Methodological Answer : SAR requires systematic modification of the 4-chloro-3-nitrophenyl and 2,3-dihydro-1H-inden-2-yl moieties. For example:

- Replace the nitro group with electron-withdrawing groups (e.g., CN) to enhance hydrogen bonding .

- Introduce chiral centers (e.g., (R)-configuration in the indenyl group) to improve receptor binding, as seen in TRPV1 antagonists .

- Use molecular docking (PDB: 2XHD ) to predict binding poses with target proteins. Validate with free-energy perturbation (FEP) simulations.

Q. How can contradictory bioactivity data between similar compounds be resolved?

- Methodological Answer : Contradictions often arise from assay conditions (e.g., pH, temperature) or off-target effects. Strategies include:

- Meta-analysis of published analogs (e.g., compare ABT-102 vs. AMPA modulators ).

- Counter-screening against unrelated targets (e.g., kinase panels) to rule out promiscuity.

- Pharmacokinetic profiling (e.g., CNS penetration via logP/logD measurements ) to contextualize in vivo vs. in vitro discrepancies.

Q. What computational methods predict the electronic properties and reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level calculates:

- Frontier molecular orbitals (HOMO/LUMO) to estimate chemical hardness/softness .

- Molecular electrostatic potential (MESP) surfaces to identify nucleophilic/electrophilic sites .

- Global electrophilicity index (ω) to predict reactivity in nucleophilic aromatic substitution reactions.

Q. How can pharmacokinetic (PK) properties be optimized for CNS penetration?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.